Ipomoeassin F
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Overview
Description
Ipomoeassin F is a plant-derived macrocyclic resin glycoside known for its potent biological activities. It is isolated from the leaves of the plant Ipomoea squamosa. This compound has garnered significant attention due to its ability to inhibit protein translocation into the endoplasmic reticulum, making it a valuable tool in biochemical and pharmacological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ipomoeassin F involves a multi-step process that includes the construction of a macrocyclic ring and the incorporation of a disaccharide moiety. The synthetic route typically starts with commercially available starting materials and involves 17 linear steps. Key steps include the selective protection and deprotection of hydroxyl groups, glycosylation reactions, and macrocyclization .
Industrial Production Methods
Due to the complexity of its structure, the industrial production of this compound is challenging. Current methods focus on optimizing the synthetic route to improve yield and scalability. Researchers are exploring alternative strategies, such as the use of ring-opened analogues, to facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ipomoeassin F undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can be used to alter specific functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Protecting groups: Such as tert-butyldimethylsilyl chloride and benzyl chloride.
Major Products Formed
The major products formed from these reactions include various analogues of this compound, which are studied for their biological activities and potential therapeutic applications .
Scientific Research Applications
Ipomoeassin F has a wide range of scientific research applications, including:
Mechanism of Action
Ipomoeassin F exerts its effects by binding to the Sec61α subunit of the Sec61 protein translocon complex. This binding inhibits the translocation of nascent polypeptides into the endoplasmic reticulum, thereby disrupting protein biogenesis and secretion. The inhibition of Sec61-mediated translocation leads to cellular stress responses, including the upregulation of cytosolic chaperones and an atypical unfolded protein response .
Comparison with Similar Compounds
Ipomoeassin F is unique among resin glycosides due to its potent inhibition of the Sec61 complex. Similar compounds include:
Mycolactone: Another inhibitor of the Sec61 complex, but with different binding sites and mechanisms.
Ring-opened analogues of this compound: These analogues retain biological activity and offer potential advantages in terms of synthesis and scalability
This compound stands out for its specific and strong binding to Sec61α, making it a valuable tool for studying protein translocation and developing new therapeutic agents .
Properties
Molecular Formula |
C44H62O15 |
---|---|
Molecular Weight |
831.0 g/mol |
IUPAC Name |
[(1S,3R,4S,5R,6R,8R,10S,23R,24R,25R,26R)-5-acetyloxy-4,26-dihydroxy-6-methyl-17,20-dioxo-10-pentyl-24-[(E)-3-phenylprop-2-enoyl]oxy-2,7,9,21,27-pentaoxatricyclo[21.3.1.03,8]heptacosan-25-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C44H62O15/c1-6-8-12-20-32-21-16-10-9-15-19-31(46)23-25-34(47)52-26-33-39(57-35(48)24-22-30-17-13-11-14-18-30)40(58-42(51)27(3)7-2)37(50)43(56-33)59-41-36(49)38(54-29(5)45)28(4)53-44(41)55-32/h7,11,13-14,17-18,22,24,28,32-33,36-41,43-44,49-50H,6,8-10,12,15-16,19-21,23,25-26H2,1-5H3/b24-22+,27-7+/t28-,32+,33-,36+,37-,38+,39-,40-,41-,43+,44+/m1/s1 |
InChI Key |
MNCQJKBLIYSVOV-OLIVZKOESA-N |
Isomeric SMILES |
CCCCC[C@H]1CCCCCCC(=O)CCC(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H]([C@H]([C@H](O[C@H]3O1)C)OC(=O)C)O)O)OC(=O)/C(=C/C)/C)OC(=O)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CCCCCC1CCCCCCC(=O)CCC(=O)OCC2C(C(C(C(O2)OC3C(C(C(OC3O1)C)OC(=O)C)O)O)OC(=O)C(=CC)C)OC(=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
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